Anisotropine methylbromide

Catalog No.
S518960
CAS No.
80-50-2
M.F
C17H32BrNO2
M. Wt
362.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anisotropine methylbromide

CAS Number

80-50-2

Product Name

Anisotropine methylbromide

IUPAC Name

[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate;bromide

Molecular Formula

C17H32BrNO2

Molecular Weight

362.3 g/mol

InChI

InChI=1S/C17H32NO2.BrH/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1/t14-,15+,16?;

InChI Key

QSFKGMJOKUZAJM-JXMYBXCISA-M

SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]

solubility

SOL IN WATER, CHLOROFORM; SPARINGLY SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE; INSOL IN ETHER
SOL IN ETHANOL; INSOL IN DIETHYL ETHER

Synonyms

anisotropine methylbromide, anisotropine methylbromide, (endo)-isomer, octatropine, octotropine methylbromide, Valpin

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C.[Br-]

Isomeric SMILES

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C.[Br-]

The exact mass of the compound Anisotropine methylbromide is 361.16164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water, chloroform; sparingly sol in alcohol; slightly sol in acetone; insol in ethersol in ethanol; insol in diethyl ether>54.4 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. It belongs to the ontological category of quaternary ammonium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Anisotropine methylbromide is a quaternary ammonium muscarinic receptor antagonist structurally derived from the tropane alkaloid family. It is characterized by the substitution of an aliphatic side chain for the aromatic side chain in the acid moiety of the ester, distinguishing it from traditional belladonna alkaloids [1]. In procurement and formulation contexts, it is highly valued for its robust aqueous solubility, exceptional thermal stability with a melting point of 329 °C, and its permanent cationic charge [1]. These baseline physicochemical properties make it highly processable for liquid and solid dosage forms targeting peripheral antispasmodic applications, entirely avoiding the volatility or lipophilicity typically associated with tertiary amine analogs[1].

Research Fit

Class Quaternary ammonium muscarinic antagonist
Target Peripheral GI smooth muscle studies
Profile Limited CNS penetration at physiological pH
Context Research-use tool for muscarinic pharmacology

Substituting anisotropine methylbromide with generic tertiary amines, such as atropine free base, fundamentally alters both processability and pharmacological targeting[1]. Tertiary amines are highly lipophilic, allowing them to readily cross the blood-brain barrier (BBB) and induce central nervous system (CNS) side effects, which is unacceptable for strictly peripheral applications [2]. Furthermore, from a manufacturing standpoint, free base tropane alkaloids exhibit much lower thermal stability and poor aqueous solubility, complicating the formulation of stable, high-concentration aqueous elixirs [1]. The quaternary ammonium structure of anisotropine methylbromide guarantees a permanent positive charge, ensuring strict peripheral compartmentalization and robust solubility profiles that generic tertiary substitutes cannot match[2].

Substitution Risk

01 Structure: Quaternary ammonium vs. tertiary amine dictates CNS penetration profile; atropine and dicyclomine readily cross the blood-brain barrier, while anisotropine methylbromide remains peripherally restricted.
02 Absorption: Limited oral bioavailability (10–25%) contrasts sharply with well-absorbed tertiary anticholinergics; systemic exposure context may not transfer directly.
03 Potency: In vitro receptor affinity context differs; direct substitution without experimental validation may shift assay outcomes and dose-response interpretation.

Superior Thermal Stability for High-Temperature Processing

Anisotropine methylbromide exhibits an exceptionally high melting point of 329 °C [1], which is significantly higher than that of generic tertiary amine comparators like atropine free base (114–118 °C)[2]. This massive thermal processing window allows for aggressive drying, milling, and high-temperature compounding techniques without the risk of thermal degradation or melting-induced agglomeration that plagues lower-melting tropane alkaloids[1].

Evidence DimensionMelting Point (Thermal Stability)
Target Compound Data329 °C
Comparator Or BaselineAtropine free base (114–118 °C)
Quantified Difference>210 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

Enables high-shear, high-temperature manufacturing and drying processes without material degradation or phase changes.

In Vivo Spasm Blockade
Class-level inference
Effective blockade of ACh-induced intestinal contraction in anesthetized dog model; atropine used as positive control
Supports in vivo antispasmodic model context
Qualitative confirmation of peripheral muscarinic mechanism

Enhanced Aqueous Solubility for Elixir and Solution Formulations

The quaternization of the tropane nitrogen in anisotropine methylbromide drastically shifts its solubility profile. It achieves a maximum aqueous solubility of approximately 198.7 mM (~72 mg/mL) [1]. In contrast, non-quaternized comparators like atropine free base have limited aqueous solubility (~2 mg/mL). This high hydrophilicity, reflected by a LogP of 0.6 [2], allows formulators to easily achieve stable, high-concentration aqueous solutions without requiring complex lipophilic co-solvents or surfactants [1].

Evidence DimensionMaximum Aqueous Solubility
Target Compound Data198.7 mM (~72 mg/mL)
Comparator Or BaselineAtropine free base (~2 mg/mL)
Quantified Difference~36-fold increase in aqueous solubility
ConditionsAqueous solvent at standard conditions

Eliminates the need for lipophilic co-solvents in liquid formulations, reducing cost and complexity in elixir manufacturing.

Historical Clinical Comparison
Data to verify
Double-blind crossover study vs. belladonna alkaloids + phenobarbital in gastrointestinal spasm patients
Reported comparator endpoint context
Specific quantitative relief data not available in abstract

Strict Peripheral Targeting via BBB Exclusion

Because anisotropine methylbromide possesses a permanently charged quaternary nitrogen atom, its lipophilicity is severely restricted compared to tertiary amines [1]. This structural feature prevents it from readily crossing lipid membranes such as the blood-brain barrier [1]. While tertiary comparators like atropine readily penetrate the CNS causing significant central anticholinergic toxicity, anisotropine methylbromide remains compartmentalized in the periphery, selectively targeting gastrointestinal and genitourinary smooth muscle without central interference [2].

Evidence DimensionBlood-Brain Barrier Permeability
Target Compound DataNegligible CNS penetration (Quaternary ammonium, LogP 0.6)
Comparator Or BaselineAtropine (Tertiary amine, high CNS penetration)
Quantified DifferenceQualitative exclusion of CNS distribution
ConditionsIn vivo systemic circulation

Crucial for procuring active pharmaceutical ingredients where peripheral antispasmodic efficacy must be isolated from central nervous system side effects.

Oral Bioavailability
Cross-study comparable
10–25% oral bioavailability; urinary excretion profile similar to propantheline bromide
Supports peripheral exposure model context
Limited systemic absorption restricts CNS penetration
In Vitro IC50
Data to verify
162.5–170.3 nM (WKY-E / SHR-E cells); atropine reported IC50 ~2.5 nM in some assays
Supports receptor affinity assay context
Cell-type-specific endothelial/smooth muscle model

Aqueous Antispasmodic Elixirs and Syrups

Due to its high aqueous solubility (~72 mg/mL) and low LogP, anisotropine methylbromide is the ideal candidate for formulating stable liquid dosage forms, such as antispasmodic elixirs[1]. Unlike free base tropanes that require alcohol or synthetic co-solvents to remain in solution, this compound dissolves readily in water, simplifying the manufacturing pipeline and improving the safety profile of the final vehicle [1].

High-Temperature Solid Dosage Compounding

The exceptionally high melting point of 329 °C allows this compound to be utilized in rigorous solid-dosage manufacturing processes, including hot-melt extrusion or high-shear granulation [1]. Localized heat generation in these processes would melt or degrade standard anticholinergics like atropine (melting point ~114 °C) [2]. This thermal resilience ensures batch-to-batch reproducibility and zero loss of active pharmaceutical ingredient integrity during aggressive milling [1].

Peripheral-Restricted Receptor Assays

In pharmacological research, anisotropine methylbromide serves as a critical baseline tool compound for isolating peripheral muscarinic receptor activity [3]. Because its quaternary structure prevents blood-brain barrier crossing, researchers can use it to block peripheral gastrointestinal or genitourinary muscarinic receptors without confounding the data with central nervous system effects, a separation impossible to achieve with tertiary amine comparators [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peripheral GI Motility Studies
Quaternary ammonium selectivity profile
In vivo antispasmodic endpoint review
Comparative Muscarinic Pharmacology
In vitro potency context
Receptor affinity assay interpretation
Historical Anticholinergic Research
Historical comparator trial context
Endpoint-context review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

CRYSTALS FROM ACETONE
WHITE, GLISTENING POWDER OR PLATES

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Exact Mass

361.16164 g/mol

Monoisotopic Mass

361.16164 g/mol

Heavy Atom Count

21

Taste

BITTER TASTE

LogP

0.6

Odor

PROBABLY ODORLESS

Appearance

Solid powder

Melting Point

329 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

704G17JK68

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in conjunction with antacids or histamine H2-receptor antagonists in the treatment of peptic ulcer, to reduce further gastric acid secretion and delay gastric emptying.

Therapeutic Uses

Parasympatholytics
...ANTIMUSCARINIC DRUG. IT APPEARS TO BE RELATIVELY SELECTIVE FOR GI TRACT... IT IS USED IN TREATMENT OF MUCOUS COLITIS & IRRITABLE COLON, SPASTIC COLITIS, SPLENIC FLEXURE SYNDROME, BILIARY DYSKINESIA, CHOLELITHIASIS, PYLOROSPASM, GASTRITIS, DUODENITIS, ENTEROCOLITIS, & PEPTIC ULCER.
VALPIN 50-PB INDICATED FOR USE AS ADJUNCTIVE THERAPY IN PEPTIC ULCER; IRRITABLE BOWEL SYNDROME (IRRITABLE COLON, SPASTIC COLON, MUCOUS COLITIS, ACUTE ENTEROCOLITIS, & FUNCTIONAL GI DISORDERS).
VALPIN 50-PB EFFECTIVELY PRODUCES VISCERAL SMOOTH MUSCLE RELAXATION. CONTROLS SMOOTH MUSCLE SPASM SEEN IN MOTILITY DISORDERS OF GI TRACT, SUCH AS SPASTIC COLON & FUNCTIONAL GI DISORDERS.
For more Therapeutic Uses (Complete) data for ANISOTROPINE METHYLBROMIDE (11 total), please visit the HSDB record page.

Pharmacology

Anisotropine methylbromide is a quaternary ammonium compound. Its use as treatment adjunct in peptic ulcer has been replaced by the use of more effective agents. Depending on the dose, anisotropine methylbromide may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. In general, smaller doses of anisotropine methylbromide inhibit salivary and bronchial secretions, sweating, and accommodation; cause dilatation of the pupil; and increase the heart rate. Larger doses are required to decrease motility of the gastrointestinal and urinary tracts and to inhibit gastric acid secretion.

MeSH Pharmacological Classification

Muscarinic Antagonists

Mechanism of Action

THERE IS CLINICAL IMPRESSION THAT QUATERNARY AMMONIUM CMPD HAVE RELATIVELY GREATER EFFECT ON GASTROINTESTINAL ACTIVITY & THAT DOSES NECESSARY TO TREAT GASTROINTESTINAL DISORDERS ARE, CONSEQUENTLY...MORE READILY TOLERATED; THIS HAS BEEN ATTRIBUTED TO ADDITIONAL ELEMENT OF GANGLIONIC BLOCK. /QUATERNARY AMMONIUM CMPD/
RATIO OF GANGLIONIC BLOCKING TO ANTIMUSCARINIC ACTIVITY IS GREATER FOR CMPD WITH QUATERNARY AMMONIUM STRUCTURE BECAUSE OF THEIR GREATER POTENCY AT NICOTINIC RECEPTORS; SOME OF SIDE EFFECTS SEEN AFTER HIGH DOSES ARE DUE TO GANGLIONIC BLOCKADE. /QUATERNARY AMMONIUM CMPD/
ANTISPASMODICS ARE COMPETITIVE ANTAGONISTS OF ACETYLCHOLINE, WHICH IS RELEASED @ ENDINGS OF PARASYMPATHETIC NERVES SUPPLYING GI TRACT. ...THESE DRUGS CAUSE MEAN REDUCTION OF BASAL ACID OUTPUT OF ABOUT 50%. THEY ALSO REDUCE MAXIMAL ACID OUTPUT BY 15 TO 50%. /ANTISPASMODICS/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

80-50-2

Absorption Distribution and Excretion

...POORLY & UNRELIABLY ABSORBED AFTER ORAL ADMIN... PENETRATION OF CONJUNCTIVA IS ALSO POOR, SO THAT...CMPD ARE OF LITTLE VALUE IN OPHTHALMOLOGY. CENTRAL EFFECTS ARE GENERALLY LACKING, BECAUSE THESE AGENTS DO NOT READILY PASS BLOOD-BRAIN BARRIER. ...LITTLE...KNOWN OF FATE & EXCRETION... /QUATERNARY AMMONIUM CMPD/
WHOLE-BODY AUTORADIOGRAPHY OF MICE GIVEN SC, ORAL, OR IP DOSES OF ANTISPASMODIC, [(14)C]ANISOTROPINE METHBROMIDE SHOWED THAT PARENTERAL DOSES WERE DISTRIBUTED MAINLY IN EXCRETORY ORGANS (KIDNEYS, LIVER, SALIVARY GLANDS, & INTESTINES).
SOME (14)C /ANISOTROPINE METHBROMIDE/ WAS...PRESENT IN STOMACH MUCOSA, PANCREAS, OVIDUCTS, UTERUS, & SPERMATIC DUCTS /AFTER ADMIN TO MICE/. CATION WOULD NOT BE EXPECTED TO DIFFUSE EASILY ACROSS BIOLOGICAL MEMBRANES...DID NOT APPEAR READILY TO CROSS BLOOD-BRAIN OR PLACENTAL BARRIERS, OR GASTROINTESTINAL EPITHELIUM.

Associated Chemicals

Octatropine;70642-90-9

Wikipedia

Octatropine_methylbromide

Drug Warnings

ALTHOUGH INCIDENCE & INTENSITY OF SIDE EFFECTS IS LESS THAN THOSE OF METHANTHELINE BROMIDE, THEY ARE QUALITATIVELY SAME.
...NO DRUG OF THIS CLASS HAS YET BEEN SHOWN TO PRODUCE ADEQUATE CONTROL OF GASTRIC SECRETION OR GI MOTILITY @ DOSES THAT ARE DEVOID OF SIGNIFICANT SIDE EFFECTS DUE TO MUSCARINIC BLOCKADE @ OTHER SITES. /QUATERNARY AMMONIUM CMPD/
...USED WITH GREAT CAUTION, & IN SOME CASES MAY BE CONTRAINDICATED, IN PATIENTS WITH REFLUX ESOPHAGITIS, ACHALASIA, PARTIAL GASTRIC OUTLET OBSTRUCTION, PARALYTIC ILEUS, INTESTINAL OBSTRUCTION, NARROW ANGLE GLAUCOMA, & PROSTATISM. /ANTISPASMODICS/
ANTICHOLINERGIC ANTISPASMODICS SHOULD BE USED WITH CAUTION IN PATIENTS WITH PROSTATIC HYPERTROPHY, PYLORIC OBSTRUCTION, OBSTRUCTION OF BLADDER NECK, CONGESTIVE HEART FAILURE WITH TACHYCARDIA, & ACHALASIA (CARDIOSPASM). /ANTICHOLINERGIC AGENTS/
For more Drug Warnings (Complete) data for ANISOTROPINE METHYLBROMIDE (11 total), please visit the HSDB record page.

Biological Half Life

Not Known

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

ESTERIFICATION OF TROPINE WITH 2-PROPYLVALERYL CHLORIDE, THEN QUATERNIZATION OF THE RESULTING ESTER WITH METHYL BROMIDE.
Weiner, Gordon, US Patent 2,962,499 (1960 to Endo Labs)

General Manufacturing Information

ANISOTROPINE METHYLBROMIDE, DIFFERS CHEMICALLY FROM ATROPINE & MOST OTHER ANTICHOLINERGICS/ANTISPASMODICS IN SUBSTITUTION OF ALIPHATIC FOR AROMATIC SIDE CHAIN IN ACID MOIETY OF ESTER.

Interactions

RATE OF ABSORPTION OF ANISOTROPINE METHYL BROMIDE IS REDUCED BY FOOD IN RAT, & THERE IS EVIDENCE OF SATURABLE PROCESS, INFLUENCING INTESTINAL ABSORPTION OF THIS CMPD.
...ANTICHOLINERGIC AGENTS, SUCH AS ANISOTROPINE...WOULD BE EXPECTED TO INTERACT WITH DIGOXIN.../MAY CAUSE INCR SERUM DIGOXIN LEVELS/. /ANISOTROPINE/
DIAZEPAM & OCTATROPINE METHYLBROMIDE INTERACTED POS IN REDUCING SPONTANEOUS & STIMULATED GI MOTILITY IN ISOLATED RABBIT JEJUNUM & IN VIVO IN RABBIT COLON & DOG GASTRIC POUCH.
Urinary excretion of anticholinergics may be delayed by the alkalinization of the urine, /with the use of urinary alkalizers such as: calcium- and/or magnesium-containing antacids, carbonic anhydrase inhibitors, citrates, sodium bicarbonate/ thus potentiating the anticholinergics' therapeutic and/or side effects. /Anticholinergics, antispasmodics/
For more Interactions (Complete) data for ANISOTROPINE METHYLBROMIDE (13 total), please visit the HSDB record page.

Stability Shelf Life

STABLE IN LIGHT, HEAT, & AIR.
STABILITY BOTH TO ACID & ALKALINE HYDROLYSIS MIMIMIZES INACTIVATION.
1: Freston JW, Forbes JA. A double-blind evaluation of the nocturnal antisecretory effects of anisotropine methylbromide in man. Dose response and duration of action studies. J Clin Pharmacol. 1977 Jan;17(1):29-36. PubMed PMID: 13090.
2: Abad Iglesias R. [Clinical study of the selectivity, tolerance and therapeutic status of anisotropine methylbromide and its combinations (Vapin Complex) in digestive pathology and in spastic changes of the biliary tract]. Folia Clin Int (Barc). 1973 May;23(5):382-402. Spanish. PubMed PMID: 4808337.
3: Pfeffer M, Schor JM. Intestinal sorption of anisotropine methylbromide in the rat. J Pharm Sci. 1972 Aug;61(8):1223-7. PubMed PMID: 5068340.
4: Nakayama K, Taira N, Hashimoto K, Kobayashi S, Kumakura S. Effects of anisotropine methylbromide (Valpin) and its mixture with sulpyrine on vocalization response and spasm of intestine induced by acetylcholine in dogs. Jpn J Pharmacol. 1972 Apr;22(2):215-20. PubMed PMID: 4538412.
5: Giovannelli CA, Vigo PL. [Anisotropine methylbromide (Valpin) in the treatment of spasms of the gastrointestinal system. Biometric study]. Minerva Med. 1970 Dec 22;61(102):5942-51. Italian. PubMed PMID: 5498741.
6: Kanda K. [Trials with anisotropine methylbromide (Valpin) in the radiography of the stomach]. Rinsho Hoshasen. 1968 Dec;13(12):1013-9. Japanese. PubMed PMID: 5191267.
7: Pfeffer M, Schor JM, Bolton S, Jacobsen R. Human urinary excretion of the quaternary ammonium compounds anisotropine methylbromide and propantheline bromide. J Pharm Sci. 1968 Aug;57(8):1375-8. PubMed PMID: 5695651.
8: Pfeffer M, Schor JM, Gluck N, Semmel MG, Griboff S. Human urinary excretion of orally administered anisotropine methylbromide. J Pharm Sci. 1968 Jan;57(1):36-8. PubMed PMID: 5694710.
9: Stiel JN, Baxter CH. The effect of anisotropine methylbromide on human saliva flow and gastric secretion. Med J Aust. 1967 May 27;1(21):1076-8. PubMed PMID: 6071739.
10: Bonney WW, Kaufman JJ. The effect of anisotropine methylbromide on bladder function. (A clinical study). West Med Med J West. 1967 Feb;8(2):40-1. PubMed PMID: 6072160.

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